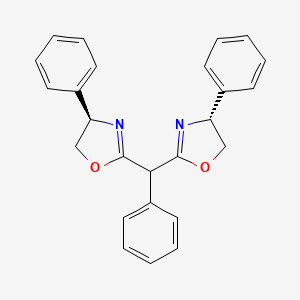
(4R,4'R)-2,2'-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) typically involves the condensation of an aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoline derivatives, while reduction could produce dihydrooxazole derivatives.
科学的研究の応用
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
作用機序
The mechanism by which (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects typically involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-tert-butyl-4,5-dihydrooxazole): Contains tert-butyl groups instead of phenyl groups.
Uniqueness
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of phenyl groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in certain asymmetric catalytic processes where other similar compounds might not be as effective.
特性
分子式 |
C25H22N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
(4R)-4-phenyl-2-[phenyl-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-4-10-18(11-5-1)21-16-28-24(26-21)23(20-14-8-3-9-15-20)25-27-22(17-29-25)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22-/m0/s1 |
InChIキー |
CRGPQWGQLBHGND-VXKWHMMOSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C(C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(N=C(O1)C(C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


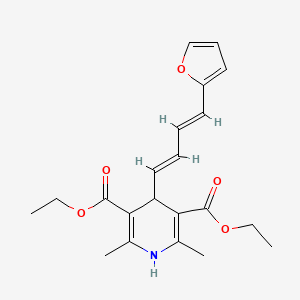

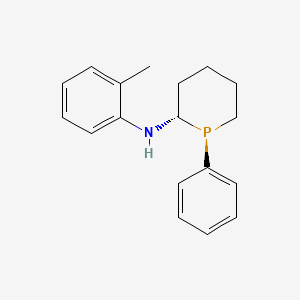


![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
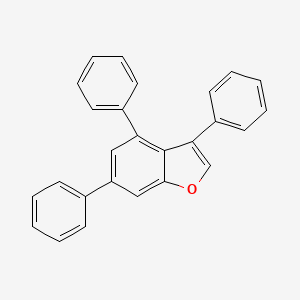
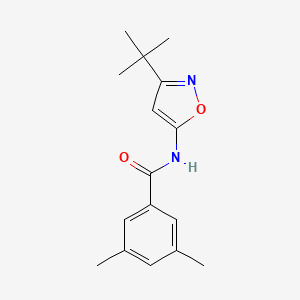
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)

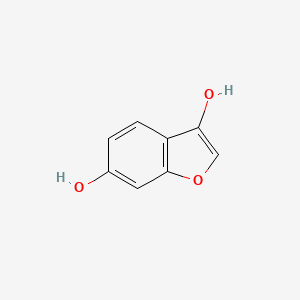
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
